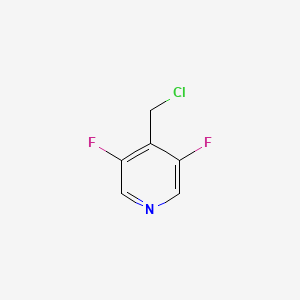
4-(Chloromethyl)-3,5-difluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Chloromethyl)-3,5-difluoropyridine” is likely a halogenated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “4-(Chloromethyl)-3,5-difluoropyridine” are not available, chloromethyl compounds can generally be synthesized through chloromethylation, a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride .Chemical Reactions Analysis
The chemical reactions of “4-(Chloromethyl)-3,5-difluoropyridine” would depend on its exact structure and the conditions under which it is reacted. Chloromethyl groups can be highly reactive, participating in various nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-3,5-difluoropyridine” would depend on its exact structure. Factors such as molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
1227606-39-4 |
|---|---|
Formule moléculaire |
C6H4ClF2N |
Poids moléculaire |
163.55 g/mol |
Nom IUPAC |
4-(chloromethyl)-3,5-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 |
Clé InChI |
IYUXBQHKZKMIGF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)F)CCl)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


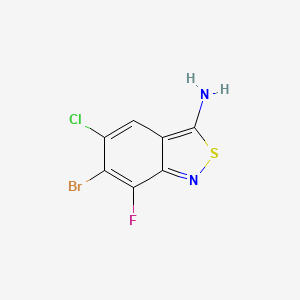
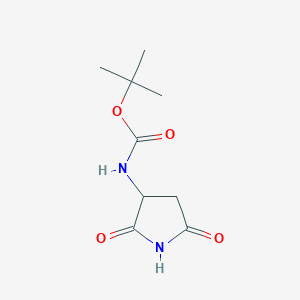
![1,3-Dihydrofuro[3,4-c]furan-4,6-dione](/img/structure/B8269722.png)
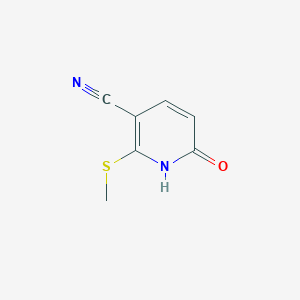
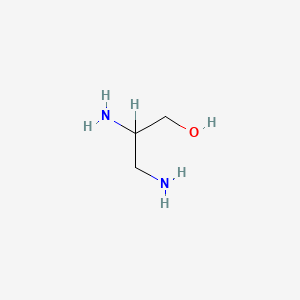
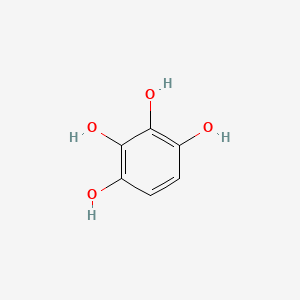
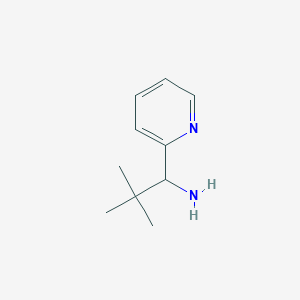
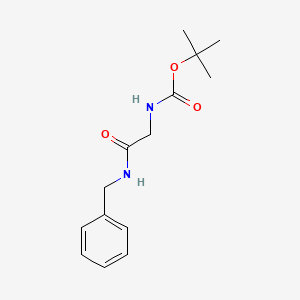
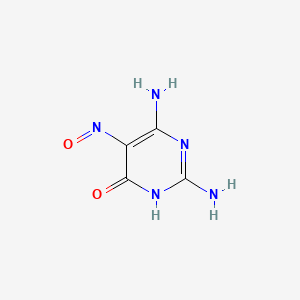


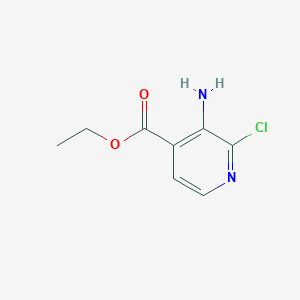
![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B8269786.png)